Fura-2 pentapotassium
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H22K5N3O14 |
|---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Fundamental Principles of Fura 2 Pentapotassium Salt in Calcium Ion Dynamics Research
Molecular Mechanism of Calcium Ion Binding and Fluorescence Modulation by Fura-2 Pentapotassium Salt
The core of Fura-2's function lies in its specific molecular structure, which includes a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This group is highly selective for calcium ions, enabling the dye to act as a precise sensor for this specific cation.
Ligand-Ion Interaction Dynamics and Spectral Shifts
When Fura-2 binds to a calcium ion (Ca2+), a significant change occurs in its fluorescence excitation spectrum. biotium.combioscience.co.uk In its calcium-free state, Fura-2 has a peak excitation wavelength of approximately 363-380 nm. biotium.comionbiosciences.combmglabtech.com However, upon chelation with Ca2+, the molecule undergoes a conformational change that shifts the peak excitation to a shorter wavelength, around 335-340 nm. biotium.comionbiosciences.comnih.gov The emission wavelength, however, remains relatively constant at about 505-510 nm regardless of whether the dye is bound to calcium or not. biotium.comnih.govaatbio.com This shift in the excitation spectrum is the fundamental principle that allows for the detection and quantification of intracellular calcium. ionbiosciences.com The affinity of Fura-2 for Ca2+ is high, with a dissociation constant (Kd) typically around 145 nM, making it well-suited for measuring the low calcium concentrations found in the cytoplasm of resting cells. ionbiosciences.commedchemexpress.com
Table 1: Spectral Properties of Fura-2
| State | Excitation Maximum (nm) | Emission Maximum (nm) |
| Ca2+-Free | ~363-380 | ~510 |
| Ca2+-Bound | ~335-340 | ~505-510 |
Cellular Uptake and Localization Mechanisms of this compound Salt
As a salt, this compound is membrane-impermeant due to its hydrophilic nature. biotium.comnih.gov Therefore, specific strategies are required to introduce it into the intracellular environment.
Strategies for Loading this compound Salt into Intracellular Compartments
Several methods are employed to load the salt form of Fura-2 into cells:
Microinjection: This technique involves the direct injection of the Fura-2 salt solution into the cytoplasm of a single cell using a fine glass micropipette. biotium.comthermofisher.comnih.gov It allows for precise control over the amount of dye introduced into a specific cell.
Electroporation: This method uses brief, high-voltage electrical pulses to create transient pores in the cell membrane, allowing the Fura-2 salt to diffuse into the cell from the surrounding medium. nih.govmdpi.com
Scrape Loading: In this mechanical method, cells are gently scraped from the culture dish in the presence of the Fura-2 salt. The temporary disruption of the cell membrane allows the dye to enter the cytoplasm. biotium.combioscience.co.uk
Patch Pipette Diffusion: In electrophysiological studies, Fura-2 salt can be included in the solution filling the patch pipette. nih.govfrontiersin.org Once the patch is established, the dye diffuses from the pipette into the cell's interior.
Liposome Transfer: The Fura-2 salt can be encapsulated within liposomes, which then fuse with the cell membrane, delivering their contents into the cytoplasm. nih.govmdpi.com
Considerations for Compartmentalization and Indicator Distribution within Cells
Once inside the cell, the distribution of Fura-2 is not always uniform. Several factors can influence its localization:
Compartmentalization: Fura-2 can be sequestered into intracellular organelles such as mitochondria, the endoplasmic reticulum, and vacuoles. biotium.comnih.govgoogle.com This can be problematic as the calcium concentration within these organelles can differ significantly from that of the cytosol, leading to inaccuracies in the measurement of cytosolic calcium. nih.gov Studies have shown that incubation at lower temperatures can help reduce the compartmentalization of the dye. biotium.comgoogle.com
Indicator Efflux: Cells can actively transport the dye out of the cytoplasm through organic anion transporters. biotium.com This can lead to a gradual loss of the fluorescent signal over time. The rate of this efflux can vary between cell types and is temperature-dependent. biotium.com Inhibitors of these transporters, such as probenecid (B1678239), can be used to reduce the leakage of the indicator from the cells. biotium.com
Binding to Cellular Components: Fura-2 can bind to intracellular proteins and other molecules, which can alter its fluorescent properties and its affinity for calcium. nih.govgoogle.com The dissociation constant (Kd) of Fura-2 can be affected by factors such as pH, ionic strength, and protein concentrations within the cell. biotium.comnih.gov
Incomplete Hydrolysis of AM Ester Form: While this article focuses on the pentapotassium salt, it is worth noting that when using the cell-permeant acetoxymethyl (AM) ester form of Fura-2, incomplete hydrolysis by intracellular esterases can lead to the presence of a calcium-insensitive form of the dye, which can interfere with accurate measurements. nih.govjneurosci.org
Therefore, it is often necessary to assess the subcellular distribution of Fura-2 to ensure that the measurements accurately reflect the cytosolic calcium concentration. nih.gov In some cases, alternative indicators like Indo-1, or dextran-conjugated forms of Fura-2, may be more suitable to minimize issues with compartmentalization. mdpi.comnih.gov
Methodological Applications of Fura 2 Pentapotassium Salt in Cellular and Subcellular Studies
Imaging Techniques for Calcium Ion Dynamics with Fura-2 Pentapotassium Salt
The ratiometric properties of Fura-2 make it exceptionally suitable for fluorescence microscopy, enabling dynamic visualization of intracellular Ca²⁺. chemodex.comaatbio.com Researchers employ various microscopic techniques to capture and analyze the signals from Fura-2, each offering distinct advantages for studying cellular and subcellular calcium dynamics.
Epifluorescence microscopy is a standard and widely accessible technique for imaging Fura-2-loaded cells. researchgate.net This method involves illuminating the specimen through the objective lens and collecting the emitted fluorescence back through the same objective. To perform ratiometric imaging with Fura-2, the microscope is equipped with a system that can rapidly alternate the excitation wavelength between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2). researchgate.netdojindo.com A dichroic mirror directs the excitation light to the sample, and an emission filter selects the fluorescence signal around 510 nm, which is then captured by a sensitive camera, such as a CCD camera. oup.com
The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm (F340/F380) is then calculated for each pixel or region of interest in the image. sigmaaldrich.com This ratio is directly proportional to the intracellular Ca²⁺ concentration. medchemexpress.com This technique is particularly powerful for monitoring temporal changes in the average Ca²⁺ concentration across entire cells or within large cellular regions. researchgate.net The ratiometric approach effectively corrects for artifacts like uneven dye loading, leakage, and photobleaching, which can compromise data from single-wavelength indicators. thermofisher.comthermofisher.com
Confocal laser scanning microscopy provides enhanced spatial resolution by eliminating out-of-focus light, making it ideal for studying subcellular Ca²⁺ dynamics with Fura-2. This technique allows for the optical sectioning of a cell, generating sharp, detailed images of Ca²⁺ distribution within specific organelles or cellular compartments. nih.govbiologists.com For instance, confocal imaging has been used to observe the Golgi apparatus and to measure Ca²⁺ concentrations within distinct subcellular regions like the cytosol and mitochondria. nih.govbiologists.com
In a study investigating mitochondrial calcium uptake, rat heart mitochondria loaded with a Fura-2 derivative were injected into oocytes, and confocal microscopy was used to visualize their distribution. nih.gov While Fura-2 itself is UV-excitable, which can present challenges for some confocal systems, specialized UV-capable objectives and laser lines can be employed. researchgate.netbiologists.com The high resolution of confocal microscopy helps to minimize signal contamination from different cellular compartments, such as preventing the vacuolar signal from overwhelming the cytosolic signal in plant cells. oup.com This capability is crucial for understanding the intricate spatial organization of Ca²⁺ signaling pathways.
Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. This makes it exceptionally well-suited for visualizing processes at or near the plasma membrane, such as exocytosis and ion channel activity, with a high signal-to-noise ratio. thermofisher.comembopress.org
TIRF microscopy has been effectively used to study near-membrane Ca²⁺ microdomains generated by the influx of Ca²⁺ through channels like the ORAI channels at the immunological synapse in T-cells. embopress.org By imaging Fura-2 signals within this narrow excitation field, researchers can monitor localized Ca²⁺ dynamics that are critical for cell activation, without interference from bulk cytosolic Ca²⁺ changes. embopress.org This approach has been instrumental in revealing how the precise spatial arrangement of channels, mitochondria, and pumps at the plasma membrane shapes the local Ca²⁺ signals required for efficient cellular responses. embopress.org
Quantitative Analysis of this compound Salt Ratiometric Data
Obtaining accurate quantitative data from Fura-2 imaging requires careful calibration and the application of appropriate mathematical models to convert fluorescence ratios into absolute calcium concentrations.
The conversion of the F340/F380 ratio to a Ca²⁺ concentration depends on several parameters that must be determined experimentally through a calibration procedure. researchgate.net This process establishes the minimum (Rmin) and maximum (Rmax) fluorescence ratios, corresponding to zero and saturating Ca²⁺ levels, respectively. ionoptix.com
There are two primary methods for calibration:
In Vitro Calibration: This method uses solutions with known Ca²⁺ concentrations, typically prepared with Ca²⁺-EGTA buffers. ionoptix.compsu.edu The this compound salt is added to these solutions, and the fluorescence is measured under the same microscope settings used for the cellular experiments. researchgate.netionoptix.com This yields values for Rmin (from a zero Ca²⁺/EGTA solution), Rmax (from a saturating Ca²⁺ solution), and the fluorescence intensity of the Ca²⁺-free indicator at 380 nm excitation (Sb2) versus the Ca²⁺-bound indicator at 380 nm excitation (Sf2). ionoptix.com
In Vivo Calibration: This approach determines the calibration constants within the actual cells being studied. ionoptix.com After an experiment, the cells are sequentially exposed to solutions that clamp the intracellular Ca²⁺ concentration to near-zero and then to saturating levels. This is often achieved using a combination of a Ca²⁺ ionophore (like ionomycin) and either a Ca²⁺-free medium with EGTA (to determine Rmin) or a high Ca²⁺ medium (to determine Rmax). ionoptix.com This method is often considered more accurate as it accounts for the specific intracellular environment (e.g., viscosity, protein binding) which can affect the dye's properties. ulab360.com
Table 1: Key Parameters in Fura-2 Calibration
| Parameter | Description | How it's Determined |
|---|---|---|
| R | The experimental ratio of fluorescence intensities (F340/F380). | Measured directly from the Fura-2 loaded cells during the experiment. |
| Rmin | The fluorescence ratio in the absence of Ca²⁺. | Measured in Ca²⁺-free conditions (e.g., using EGTA). ionoptix.com |
| Rmax | The fluorescence ratio at saturating Ca²⁺ concentrations. | Measured in a high Ca²⁺ solution. ionoptix.com |
| Kd | The dissociation constant of the Fura-2/Ca²⁺ complex. | A measure of the dye's affinity for Ca²⁺. Often taken from literature (approx. 145-224 nM), but can be affected by the intracellular environment. biotium.combiotium.com |
| Sf2/Sb2 | The ratio of fluorescence intensities at 380 nm for Ca²⁺-free (free) and Ca²⁺-bound (bound) forms of the dye. | Determined from the calibration measurements. ionoptix.com |
The most widely used model for converting the measured fluorescence ratio (R) into the intracellular free calcium concentration ([Ca²⁺]i) is the Grynkiewicz equation, derived in 1985. ionoptix.comnih.gov
The equation is as follows: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) ionoptix.com
This equation provides a direct calculation of [Ca²⁺]i using the experimentally determined parameters R, Rmin, Rmax, and Sf2/Sb2, along with the dissociation constant (Kd) of the indicator. ionoptix.com
While the Grynkiewicz model is robust, it assumes a uniform distribution of Ca²⁺ within the measurement area. However, significant spatial gradients of Ca²⁺ can exist within cells, especially during rapid signaling events. nih.govphysiology.org In such cases, the average fluorescence ratio from a heterogeneous region may not accurately reflect the true average [Ca²⁺]i, often leading to an underestimation. nih.govphysiology.org
To address this, more complex mathematical models have been developed. For example, Excel-based models can simulate the diffusion of Ca²⁺ in a spherical cell, taking into account fixed and diffusible Ca²⁺ buffers (including Fura-2). physiology.org These models can compare the theoretically averaged [Ca²⁺] with the concentration predicted by summing the fluorescence signals across all compartments. Such simulations have shown that when steep Ca²⁺ gradients exist, simply averaging the fluorescence ratio can be an unreliable measure of the average intracellular Ca²⁺ concentration. physiology.org
Software and Algorithms for this compound Salt Image Processing and Data Interpretation
The accurate interpretation of Fura-2 fluorescence data relies on specialized software and algorithms designed for image acquisition, processing, and quantitative analysis. Following the acquisition of paired fluorescence images at excitation wavelengths of approximately 340 nm (calcium-bound) and 380 nm (calcium-free), several computational steps are necessary to convert raw fluorescence intensity values into meaningful physiological data.
A variety of commercial and open-source software packages are available to control the imaging hardware and perform these calculations. For instance, the Image-1/Fluor software utilizes an external high-low calibration technique to convert the 340/380 nm fluorescence ratio into intracellular calcium concentrations. physiology.org This involves creating a calibration curve using solutions with known calcium concentrations. physiology.org
The fundamental algorithm for calculating [Ca²⁺]i from Fura-2 ratios is based on the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin/Fmax) at 380 nm
Where:
Kd is the dissociation constant of Fura-2 for Ca²⁺, which is approximately 145 nM at 22°C and pH 7.2. biotium.com
R is the experimentally measured ratio of fluorescence intensities (F340/F380).
Rmin is the ratio in the absence of calcium.
Rmax is the ratio at saturating calcium concentrations.
Fmin/Fmax at 380 nm is the ratio of fluorescence intensities at the 380 nm excitation wavelength in the absence of and at saturating calcium concentrations, respectively.
Advanced algorithms may incorporate corrections for background fluorescence, photobleaching, and potential spectral artifacts. nih.govscience.gov For instance, some experimental setups use a modification of the nearest-neighbor deblurring algorithm to create a simple inverse filter, which helps to extract optical sections and reduce out-of-focus information. science.gov In high-speed imaging applications, such as monitoring neuronal circuits, specialized software like Heuristically Optimal Path Scanning (HOPS) has been developed. nih.gov HOPS automates cell detection, optimizes the laser scanning path to minimize travel time between neurons, and controls laser dwell time to ensure a sufficient signal-to-noise ratio for detecting single action potentials. nih.gov
Experimental Models and Preparations Utilizing this compound Salt
The cell-impermeant nature of this compound salt makes it suitable for direct introduction into the cytoplasm, bypassing issues related to the incomplete hydrolysis of its membrane-permeant counterpart, Fura-2 AM. nih.gov This property allows for its use in a variety of experimental models.
Isolated Cell Systems (e.g., primary cells, cell lines)
This compound salt is extensively used in isolated cell systems, including both primary cells and established cell lines, to study intracellular calcium dynamics. Common methods for loading the dye into these cells include microinjection, scrape loading, or infusion through a patch pipette during electrophysiological recordings. biotium.comfishersci.se
Primary Cells: Researchers have successfully used this compound salt to measure calcium levels in various primary cells. For example, it has been used to detect changes in calcium ion concentration in neutrophils from heparinized peripheral blood. medchemexpress.com In studies of dissociated hippocampal astrocytes, Fura-2 was used to investigate the role of CRAC channels in store-operated calcium entry (SOCE). nih.gov
Cell Lines: The PC12 cell line, a common model for neuronal differentiation and function, has been studied using Fura-2 to characterize cellular responses to stimuli like ATP. researchgate.net These studies have revealed different types of responses with varying amplitudes and kinetics. researchgate.net
A significant advantage of using the salt form in these systems is the circumvention of problems associated with the acetoxymethyl ester (AM) form, such as incomplete hydrolysis by cytosolic esterases and sequestration of the dye in organelles. nih.gov However, researchers must still consider factors like dye leakage from the cell, which can be mitigated by conducting experiments at lower temperatures. nih.gov
Organotypic Slice Cultures and Excised Tissues
Organotypic slice cultures and acutely prepared tissue slices provide a more physiologically relevant context for studying cellular function by preserving the three-dimensional architecture and local synaptic circuitry of the tissue. This compound salt is a valuable tool in these preparations for monitoring calcium signaling in specific cell types within an intact tissue environment.
The dye is typically introduced into individual neurons or other cells within the slice via a patch pipette during whole-cell electrophysiological recordings. This technique allows for the simultaneous measurement of electrical activity and intracellular calcium concentration. For instance, in organotypic hippocampal slice cultures, Fura-2 has been used to study the role of calcium in the regulation of afterhyperpolarization currents in pyramidal neurons. jneurosci.org Similarly, in acute thalamocortical slices from mice, this compound salt has been used in conjunction with multiphoton microscopy to calibrate fluorescence signals with neuronal action potentials. nih.gov Studies on avian cochlear nucleus neurons in brainstem slices have also employed Fura-2 imaging to monitor activity-dependent changes in intracellular calcium. physiology.org
In vivo Applications and Adaptation of this compound Salt Methodologies
Applying this compound salt for in vivo calcium imaging presents unique challenges but offers unparalleled insights into cellular function within a living organism. A primary method for in vivo application is iontophoretic injection from a sharp recording electrode into a single target neuron. physiology.org
One notable example is the study of visual motion-sensitive neurons in the fly. physiology.org In these experiments, this compound salt was iontophoretically injected into single tangential cells (TCs) to measure calcium dynamics in response to sensory stimulation. physiology.org This approach allowed for the direct correlation of neuronal activity with intracellular calcium changes in an intact, functioning nervous system. physiology.org
The adaptation of Fura-2 methodologies for in vivo use often involves combining fluorescence imaging with other techniques, such as flash photolysis of caged calcium compounds. physiology.org This allows for controlled, step-like increases in intracellular calcium, enabling researchers to investigate the direct consequences of calcium elevation on neuronal processes like synaptic transmission and adaptation. physiology.org The development of advanced microscopy techniques, such as two-photon laser scanning microscopy, has further enhanced the utility of Fura-2 for functional in vivo imaging by providing improved spatial resolution and reduced phototoxicity.
Advanced Imaging Techniques and Fura 2 Pentapotassium Salt Integration
Integration of Fura-2 Pentapotassium Salt with Electrophysiological Recordings
The combination of intracellular calcium imaging using Fura-2 with electrophysiological recordings, particularly the patch-clamp technique, offers a powerful method to directly link a neuron's electrical activity with its corresponding calcium signals. jove.comntu.edu.sg The membrane-impermeant nature of this compound salt is a distinct advantage in this context, as it can be loaded directly into a single cell through the patch pipette. meduniwien.ac.atfrontiersin.orgbiorxiv.org This method ensures that the dye is localized to the recorded cell and allows for the simultaneous measurement of membrane potential or currents and the resulting changes in intracellular calcium concentration. jove.comjove.com
Researchers have successfully used this combined approach across various neuronal types. For instance, in studies of suprachiasmatic nucleus (SCN) neurons, patch electrodes filled with a solution containing bis-fura-2 (a derivative of Fura-2) were used to rupture the cell membrane for whole-cell patch-clamp recording. jove.comjove.comnih.gov This allowed the probe to diffuse throughout the neuron, enabling quantitative ratiometric measurements of intracellular calcium that could be precisely correlated with membrane potential changes, such as action potential firing. jove.comjove.com A small depolarization of the membrane potential was shown to trigger action potentials, which corresponded with a clear rise and fall in intracellular calcium. jove.com
Similarly, this technique has been applied to study calcium signaling in lamina I neurons of the spinal cord dorsal horn. meduniwien.ac.at By replacing the standard chelator EGTA with 250 µM this compound salt in the pipette solution, researchers could measure calcium gradients during the application and washout of opioids, linking these events to the electrophysiological state of the neuron held at a -70 mV clamp. meduniwien.ac.at This approach has also been validated in ex-vivo spinal cord preparations to characterize the functional properties of lamina X neurons, where a robust rise in intracellular calcium was detected in response to membrane depolarization. frontiersin.org
The key strength of this integration lies in its ability to forge a direct, real-time link between a cell's electrical state and its calcium-mediated signaling pathways, providing high-resolution data on cause and effect within a single cell. jove.comntu.edu.sg
Table 1: Research Findings from Combined Fura-2 Electrophysiology Studies
| Cell/Tissue Type | Electrophysiological Method | Fura-2 Loading Method | Key Research Finding | Reference |
|---|---|---|---|---|
| Suprachiasmatic Nucleus (SCN) Neurons | Whole-cell patch clamp | Via patch pipette (bis-fura-2) | Demonstrated a direct correlation between membrane depolarization, action potential firing, and subsequent rise and fall of intracellular calcium. | jove.comjove.com |
| Spinal Cord Dorsal Horn Neurons (Lamina I) | Whole-cell patch clamp | Via patch pipette (250 µM this compound salt) | Measured calcium elevations during and after opioid application, linking drug effects to neuronal calcium dynamics at a fixed membrane potential. | meduniwien.ac.at |
| Spinal Cord Lamina X Neurons | Whole-cell patch clamp | Via patch pipette (500 µM this compound salt) | Confirmed robust intracellular calcium increase in response to controlled membrane depolarization (voltage step from -70 mV to 30 mV). | frontiersin.org |
| Dopaminergic Substantia Nigra (DA SN) Neurons | Perforated patch clamp | Via patch pipette (100 or 200 µM this compound salt) | Enabled analysis of calcium handling properties by inducing calcium influx with action potential trains while minimizing disruption of the intracellular environment. | biorxiv.org |
| Hippocampal CA1 Pyramidal Neuron | Whole-cell patch clamp | Via patch pipette (200 µM bis-fura-2) | Allowed simultaneous imaging of sodium and calcium signals from dendrites and axons, revealing different temporal dynamics for each ion following synaptic stimulation. | eneuro.org |
Combination of this compound Salt with Optogenetic Tools for Calcium-Modulated Processes
The integration of Fura-2 calcium imaging with optogenetics—a technique that uses light to control genetically modified cells—presents a powerful method for dissecting the role of calcium in specific, light-activated cellular processes. However, this combination faces a significant challenge: spectral crosstalk. nih.govplos.org Many common optogenetic actuators, like Channelrhodopsin-2 (ChR2), are activated by blue light, which can overlap with the excitation spectra of green-emitting calcium indicators such as Fluo-4. nih.govplos.org
Fura-2, with its ultraviolet (UV) excitation wavelengths (typically 340 nm and 380 nm), offers a potential solution to this problem. nih.govplos.org By using a UV-excitable dye, researchers can avoid the blue-light wavelengths that would inadvertently activate ChR2. This approach allows for the independent control of cellular stimulation (via the optogenetic tool) and the monitoring of its downstream effect on calcium signaling (via Fura-2). For instance, studies have explored using Fura-2 in combination with ChR2 to study neuronal connectivity. nih.govplos.org However, a critical consideration is the potential for phototoxicity from prolonged UV exposure on the cells, which can make this combination a suboptimal choice for long-term experiments. nih.govplos.org
To circumvent these issues, researchers have developed alternative strategies. One approach involves pairing Fura-2 with optogenetic tools that are not sensitive to UV light or using red-shifted calcium indicators with blue-light activated tools. frontiersin.org Another strategy is to use advanced LED-based illumination systems that allow for rapid switching between different excitation wavelengths. frontiersin.org In one such system, this compound salt (200 µM) was loaded into neurons via a patch pipette, and ratiometric imaging was achieved by alternately exciting the dye with 340 nm and 420 nm LEDs. frontiersin.org This setup enabled precise intracellular calcium calibration while being compatible with simultaneous optogenetic activation using different wavelengths of light. frontiersin.org
Furthermore, Fura-2 has been used in screening assays to assess the calcium permeability of newly developed channelrhodopsin variants. nih.gov In these experiments, HEK293 cells expressing ChR2 mutants were loaded with Fura-2 AM, and the ratio of fluorescence at 340/380 nm was used as a direct readout of intracellular calcium changes upon light activation of the channels. nih.gov This demonstrates Fura-2's utility in the development and characterization of new optogenetic tools.
Table 2: Integration of Fura-2 with Optogenetic Tools
| Optogenetic Tool | Fura-2 Form Used | Experimental System | Key Finding/Application | Reference |
|---|---|---|---|---|
| Channelrhodopsin-2 (ChR2) | Fura-2 (general) | Neuronal Cultures | Considered as a UV-excitable dye to avoid spectral crosstalk with blue-light activated ChR2, but potential for UV-induced cell damage is a noted drawback. | nih.govplos.org |
| Channelrhodopsin variant (ChETA) | This compound salt (200 µM) | Rat Somatosensory Cortex Neurons | Used for intracellular Ca2+ calibration with a rapid LED switching system, demonstrating compatibility with optogenetic activation by using separate excitation wavelengths. | frontiersin.org |
| Channelrhodopsin-2 (WT and mutants) | Fura-2 AM | HEK293 Cells | Used in a physiological screen to measure calcium influx through various ChR2 mutants, helping to identify variants with reduced calcium permeability. | nih.gov |
Application of this compound Salt in Super-Resolution Microscopy (Conceptual Integration)
Super-resolution microscopy encompasses a family of techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), that bypass the diffraction limit of light to visualize cellular structures at the nanoscale. nih.govsickkids.cawikipedia.org These methods rely on the precise control and localization of individual fluorescent molecules. wikipedia.orgnih.gov While Fura-2 is a workhorse for conventional fluorescence microscopy, its integration into super-resolution workflows is largely conceptual and presents specific challenges.
The fundamental principle of techniques like PALM and STORM involves stochastically switching individual fluorophores between a fluorescent "on" state and a dark "off" state. wikipedia.orgfsu.edu This allows their positions to be determined with nanometer precision. The ideal probes for these techniques possess high photon output, excellent photostability, and the ability to be reliably photoswitched.
Fura-2's primary function as a ratiometric ion indicator is not inherently designed for the stochastic switching required by PALM or STORM. Its fluorescence properties are modulated by calcium binding rather than by photoactivation or photoswitching. However, the conceptual integration of Fura-2 could be envisioned in correlative studies. A cell could be imaged first using conventional ratiometric Fura-2 microscopy to map calcium activity, followed by fixation and labeling with specific super-resolution-compatible fluorophores to visualize the nanoscale organization of calcium channels or associated proteins in the regions of interest identified by Fura-2. BAPTA-based indicators like Fura-2 have been shown to be fixable in situ, which would be a prerequisite for such correlative approaches. biotium.com
For direct super-resolution imaging of calcium, other probes are generally preferred. However, any potential use of Fura-2 itself in a super-resolution context would require overcoming significant hurdles. Its photostability under the intense laser illumination used in super-resolution techniques could be a limiting factor. nih.gov Furthermore, its photophysical behavior would need to be manipulated to induce the stochastic blinking necessary for localization microscopy, a property that is not standard for Fura-2. While Fura-2 is listed as a probe compatible with advanced microscopy, its application in breaking the diffraction limit remains a conceptual challenge rather than a routine practice. nih.govbiotium.com
High-Throughput Screening Methodologies Employing this compound Salt
Fura-2 is a proven and widely adopted tool for high-throughput screening (HTS), particularly for assays monitoring intracellular calcium mobilization. aatbio.comaatbio.com Its ratiometric properties are highly advantageous in HTS formats, as the ratio measurement corrects for variations in dye loading, cell number, dye leakage, and photobleaching, leading to more robust and reproducible results. thermofisher.comabcam.com These assays are crucial in drug discovery for identifying and characterizing compounds that modulate the activity of G-protein coupled receptors (GPCRs) and calcium ion channels. abcam.comnih.gov
HTS assays using Fura-2 are typically performed in 96-well or 384-well microplates and read by specialized instruments like the FLIPR™ (Fluorometric Imaging Plate Reader) or FlexStation. abcam.comresearchgate.netmoleculardevices.com For these applications, the membrane-permeant Fura-2 AM ester is commonly used, as it can be loaded into a large population of cells simultaneously. researchgate.netbrainvta.tech However, the underlying principles of detection and ratiometric analysis are identical to those of the salt form.
Commercial kits have been developed to streamline the use of Fura-2 in HTS. abcam.commoleculardevices.com Many of these are "no-wash" assays, which simplify the protocol by including proprietary quenchers that mask the signal from extracellular dye, thereby reducing background and improving the signal window without the need for cell-washing steps. moleculardevices.com This homogenous format is more efficient and less prone to cell loss, making it ideal for the rapid screening of large compound libraries. nih.govmoleculardevices.com
Researchers have developed and optimized robust, quantitative HTS assays using Fura-2 to study challenging targets. For example, a quantitative assay was established for the melanocortin 4 receptor (MC4R), a GPCR known for low-sensitivity calcium mobilization, using HEK293 cells stably expressing the receptor and Fura-2 for detection. researchgate.net This highlights Fura-2's sensitivity and its utility even for receptors that produce subtle calcium signals. The ability to quantitate calcium concentrations allows for direct comparison of compound potency and efficacy between different assays and laboratories. researchgate.net
Table 3: Use of Fura-2 in High-Throughput Screening (HTS)
| Assay Target | Assay Format/Platform | Fura-2 Form Used | Purpose of Assay | Reference |
|---|---|---|---|---|
| G-protein-coupled receptors (GPCRs) and Calcium Channels | 96-well and 384-well microplates; FLIPR™, FlexStation | Fura-2 AM (in no-wash kits) | Homogeneous measurement of intracellular calcium mobilization for compound screening. | abcam.commoleculardevices.com |
| Sphingosine-1-phosphate (S1P) Receptors (S1P1-5) | 96-well plates; FlexStation II | Fura-2 AM | Screening for agonists or antagonists of specific S1P receptor subtypes. | researchgate.net |
| Melanocortin 4 Receptor (MC4R) | 96-well plates; PheraStar FS plate reader | Fura-2 AM | Development of a robust, quantitative assay to measure ligand-activated calcium signals from a low-sensitivity GPCR. | researchgate.net |
| General Gq-coupled GPCRs | 1536-well plates | Fura-2 (as a comparator dye) | Used as a benchmark intracellular calcium assay to validate results from an alternative IP-One HTRF assay. | nih.gov |
Fura 2 Pentapotassium Salt in Specific Biological and Biomedical Research Disciplines
Neuroscience Research and Neuronal Calcium Signaling using Fura-2 Pentapotassium Salt
In neuroscience, intracellular calcium is a vital second messenger that governs a vast array of neuronal functions, from neurotransmitter release to gene expression. thermofisher.com this compound Salt has been instrumental in elucidating the complex dynamics of calcium in the nervous system.
The release of neurotransmitters at the synapse is tightly controlled by calcium influx into the presynaptic terminal. Fura-2 allows researchers to directly monitor these presynaptic calcium dynamics and correlate them with synaptic events.
Studies using Fura-2 have demonstrated a direct link between presynaptic holding potential, background calcium levels, and the strength of synaptic transmission. In leech heart interneurons, depolarizing the presynaptic membrane from -70 mV to -35 mV resulted in an increase in the intracellular Ca2+ concentration ([Ca2+]i) from approximately 61 nM to 87 nM, which correlated with an enhancement of spike-mediated postsynaptic responses. jneurosci.org
Fura-2 imaging has also been pivotal in studying pathological mechanisms affecting neurotransmission. In a model of amyotrophic lateral sclerosis (ALS), the introduction of the mutant protein G85R-SOD1 into a squid giant synapse was shown to impair synaptic transmission by inducing a rise in presynaptic Ca2+. eneuro.orgeneuro.org Interestingly, the Ca2+ buffering capacity of Fura-2 itself was observed to delay this impairment, highlighting the direct role of calcium dysregulation in the observed synaptic defects. eneuro.orgeneuro.org Further research has employed Fura-2 to confirm that differences in neurotransmitter release kinetics can be directly related to the differential ability of secretagogues to raise intraterminal Ca2+ levels. nih.gov In studies of posttetanic potentiation (PTP), a form of short-term synaptic plasticity, Fura-2 was loaded into the presynaptic calyx of Held terminal via perforated patch-clamp to monitor Ca2+ levels, revealing that PTP is not primarily caused by changes in the presynaptic action potential but rather by an enhanced sensitivity of the vesicle fusion machinery to Ca2+. pnas.org
| Research Area | Model System | Key Finding with Fura-2 | Reference |
|---|---|---|---|
| Presynaptic Modulation | Leech Heart Interneurons | Depolarization from -70mV to -35mV increased presynaptic [Ca2+]i from 61 nM to 87 nM, enhancing synaptic strength. | jneurosci.org |
| ALS Pathophysiology | Squid Giant Synapse | G85R-SOD1 protein impairs synaptic transmission by causing a concurrent rise in presynaptic [Ca2+]. | eneuro.orgeneuro.org |
| Synaptic Plasticity (PTP) | Calyx of Held | Showed PTP depends on enhanced Ca2+ sensitivity of vesicle fusion, not changes in Ca2+ influx. | pnas.org |
Neuronal firing, or the generation of action potentials (APs), is intrinsically linked to transient increases in intracellular calcium. Fura-2, delivered through a patch pipette, has been used to image these AP-evoked calcium transients with high temporal and spatial resolution. In mouse cortical pyramidal neurons, single APs produce somatic calcium transients with peak amplitudes of 1–5% ΔF/F. nih.gov The magnitude and kinetics of these transients provide critical information about neuronal health and excitability. nih.govcolumbia.edu
Combining Fura-2 imaging with patch-clamp recordings allows for detailed analysis of calcium handling properties in different neuronal compartments. biorxiv.org Such studies have shown that the concentration of Fura-2 itself can influence the measured calcium transient; higher concentrations of the indicator act as an added buffer, causing a decrease in the amplitude and a slowing of the decay time of the evoked transient. biorxiv.org This property is exploited in the "added buffer approach" to calculate endogenous calcium binding ratios and extrusion rates. biorxiv.org
Research in myenteric AH neurons used the related indicator bis-fura-2 to investigate the modulation of neuronal excitability. It was found that each AP evoked an increase in [Ca2+]i of approximately 50 nM, which was crucial for driving the subsequent slow afterhyperpolarization (AHP_slow). physiology.org Blocking ryanodine-sensitive intracellular calcium stores significantly reduced the AP-evoked Ca2+ transient by about 65%, demonstrating that calcium-induced calcium release (CICR) from these stores amplifies the initial calcium signal and is a key determinant of neuronal excitability. physiology.org
| Neuron Type | Experimental Observation | Quantitative Finding | Reference |
|---|---|---|---|
| Mouse Cortical Pyramidal Neurons | Somatic Ca2+ transient per action potential. | Peak amplitude of 1-5% ΔF/F. | nih.gov |
| Guinea-Pig Myenteric AH Neurons | [Ca2+]i increase per action potential. | ~50 nM total increase (~30 nM from CICR). | physiology.org |
| Guinea-Pig Myenteric AH Neurons | Effect of Ryanodine on Ca2+ transient. | 65% reduction in evoked Ca2+ release per AP. | physiology.org |
Glial cells, once considered passive support cells, are now known to be active participants in neural signaling, largely through calcium-based excitability. springernature.com Fura-2 has been essential in uncovering the phenomenon of glial calcium waves, where signals propagate within and between glial cells, such as astrocytes. jneurosci.org
Research has shown that the propagation of these intercellular calcium waves is powerfully modulated by the cell's intrinsic calcium buffering capacity. jneurosci.org By loading astrocyte cultures with varying concentrations of Fura-2, studies have demonstrated that increased buffering significantly reduces the radius and propagation distance of a mechanically induced calcium wave. jneurosci.org This suggests that local control of calcium buffering is a potent mechanism for regulating the spatial extent of glial signaling. jneurosci.org
Fura-2 has also been used to identify the specific receptors and channels involved in glial calcium signaling. In cultured astrocytes, agonists for 5-HT2B receptors were shown to trigger increases in [Ca2+]i that were unaffected by the removal of extracellular calcium, indicating that the signal arises from the mobilization of intracellular stores. doi.org In leech neuropile glial cells, Fura-2 measurements distinguished between calcium influx through ionotropic glutamate (B1630785) receptors and calcium release from intracellular stores mediated by metabotropic glutamate receptors. biologists.com Furthermore, in retinal Müller glia, Fura-2 was used in combination with patch-clamp to characterize store-operated calcium entry (SOCE), a critical mechanism for refilling internal stores and sustaining glial calcium signals. nih.gov
Cardiovascular Biology Research and Cardiomyocyte Calcium Homeostasis with this compound Salt
In the heart, calcium ions are the direct activators of myofilament contraction, making calcium homeostasis central to cardiac function. Fura-2 has enabled detailed investigations into the mechanisms of excitation-contraction coupling and the dysregulation that occurs in cardiac diseases.
Excitation-contraction (E-C) coupling is the process by which an electrical stimulus (action potential) is converted into a mechanical contraction. frontiersin.org This process relies on a large, rapid transient increase in intracellular calcium. Fura-2 is used to measure these calcium transients in isolated cardiomyocytes to dissect the underlying molecular events. rupress.orgahajournals.org
Studies comparing cardiomyocytes from the right (RVCM) and left (LVCM) ventricles have used Fura-2 to reveal interventricular differences in E-C coupling. While the peak amplitude of the calcium transient was similar between the two cell types, the decay of the transient was slower in RVCMs. rupress.org This, along with a smaller sarcomere shortening, was attributed to lower expression of troponin proteins in the RVCMs. rupress.org In other research, Fura-2 was used to show that the protein FGF13 is a key regulator of E-C coupling; knockdown of FGF13 in cardiomyocytes reduced both the L-type Ca2+ current and the subsequent calcium release from the sarcoplasmic reticulum (SR), thereby decreasing the E-C coupling gain. ahajournals.org The influence of the cellular microenvironment has also been studied using Fura-2, with findings indicating that cardiomyocyte networks cultured on topographically grooved scaffolds exhibit elevated systolic [Ca2+]i and altered calcium handling kinetics compared to those on flat surfaces. physiology.org
| Research Focus | Key Fura-2 Finding | Implication | Reference |
|---|---|---|---|
| Interventricular Differences | RVCMs show slower Ca2+ transient decay compared to LVCMs. | Explained by lower troponin expression in RVCMs. | rupress.org |
| FGF13 Protein Function | FGF13 knockdown reduces SR Ca2+ release. | FGF13 is a critical modulator of E-C coupling gain. | ahajournals.org |
| Scaffold Topography | Grooved scaffolds lead to elevated systolic [Ca2+]i. | The physical microenvironment alters cardiomyocyte Ca2+ dynamics. | physiology.org |
Disturbances in cardiomyocyte calcium handling are a primary cause of cardiac arrhythmias. mdpi.com Conditions such as spontaneous calcium release from the SR can lead to delayed afterdepolarizations and trigger fatal arrhythmias. mdpi.comahajournals.org Fura-2 is a key tool for studying the calcium dynamics that underlie these pathological events.
Immunology and Immune Cell Activation Studies utilizing this compound Salt
Calcium signaling is a cornerstone of immune cell function, governing processes from receptor activation to effector responses. This compound salt has been instrumental in dissecting these intricate pathways.
The activation of T lymphocytes, central players in the adaptive immune response, is initiated by the T-cell receptor (TCR) and critically depends on a sustained increase in intracellular calcium. mdpi.com Fura-2 has been employed to study the dynamics of Ca²⁺ influx in T-cells following TCR engagement. Studies using single-cell live imaging have shown that direct cell-to-cell contact with regulatory T-cells (Tregs) suppresses Ca²⁺ signaling in conventional T-cells (Tcons). aai.org In research on multiple sclerosis, a functional Treg defect was linked to an impaired ability to inhibit Ca²⁺ influx in target Tcons. aai.org For such studies, the experimental setup is often calibrated using this compound salt and calcium buffers to ensure accurate concentration measurements. aai.org
Research into the immunological synapse (IS)—the specialized junction between a T-cell and an antigen-presenting cell—has utilized Fura-2 to analyze local calcium signals. These studies revealed that mitochondria accumulate near ORAI channels (the primary Ca²⁺ entry pathway in T-cells) at the IS. nih.gov This strategic positioning creates a local calcium microdomain that is sufficiently low to prevent the Ca²⁺-dependent inactivation of the ORAI channels, thereby maximizing the efficiency of calcium influx and promoting sustained signaling required for T-cell activation. nih.gov Furthermore, investigations into the roles of different intracellular calcium stores have used Fura-2 to monitor Ca²⁺ release from stores regulated by Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) isoforms, revealing their distinct contributions to T-cell signaling and function. mdpi.com
Mast cells are critical effector cells in allergic reactions and inflammatory responses, releasing a host of mediators through a process called degranulation, which is triggered by a rise in intracellular Ca²⁺. This compound salt has been a key tool in elucidating the mechanisms of calcium entry in these cells.
Early methodological studies highlighted the importance of the loading technique; microinjection of this compound salt into rat peritoneal mast cells allowed for the observation of a rapid, large, and transient increase in intracellular Ca²⁺ preceding degranulation. nih.gov In contrast, loading with the membrane-permeable ester form (Fura-2/AM) led to dye accumulation in secretory granules, which was lost upon exocytosis, masking the true calcium signal. nih.gov
The use of this compound salt in the internal solution of patch pipettes during whole-cell electrophysiological recordings has enabled simultaneous measurement of ion currents and intracellular calcium concentration. mpg.dequeens.orgqueens.org This approach has been fundamental in characterizing the calcium-release-activated calcium current (Icrac), a highly selective Ca²⁺ current activated by the depletion of internal stores, which is a major pathway for calcium entry in mast cells. queens.org These studies have shown that hyperpolarization of the cell membrane supports calcium entry through voltage-independent pathways, providing a greater driving force for Ca²⁺ influx. mpg.dequeens.org
| Research Focus | Cell Type | Method | Key Finding with this compound Salt | Reference |
| Ca²⁺ Influx Mechanisms | Rat Peritoneal Mast Cells | Whole-cell patch clamp, Fura-2 fluorescence | Inositol 1,4,5-trisphosphate (InsP₃) opens a pathway for external Ca²⁺ to enter the cell, and this influx is enhanced by membrane hyperpolarization. | mpg.de |
| Ion Channel Pharmacology | Rat Peritoneal Mast Cells | Whole-cell patch clamp, Fura-2 fluorescence | Commonly used "calcium entry blockers" like econazole (B349626) and SK&F 96365 non-specifically block Icrac, non-selective cation channels, and chloride channels. | queens.org |
| Regulation of Cation Channels | Rat Peritoneal Mast Cells | Whole-cell patch clamp, Fura-2 fluorescence | Cation channels are tightly regulated by Ca²⁺ ions, which exert negative feedback control on Ca²⁺ influx through these channels. | queens.org |
| Degranulation Signal | Rat Peritoneal Mast Cells | Microinjection of Fura-2 salt | Degranulation is preceded by a rapid and large transient increase in intracellular Ca²⁺, a signal accurately measured with the injected salt form of the dye. | nih.gov |
Endocrine System Research and Hormone Secretion Mechanisms involving this compound Salt
The secretion of hormones from endocrine cells is a tightly regulated process, frequently triggered by changes in intracellular calcium concentration. Fura-2 has been widely applied to study these stimulus-secretion coupling mechanisms. In pancreatic β-cells, Fura-2 has been used to monitor Ca²⁺ dynamics related to insulin (B600854) secretion. nih.govpsu.edu Calibration of the fluorescence signals is performed using the pentapotassium salt of Fura-2 to accurately calculate the intracellular Ca²⁺ concentration. nih.govpsu.edu Such studies have shown that leptin, a hormone involved in appetite regulation, suppresses insulin secretion by activating ATP-sensitive K⁺ channels, leading to cell hyperpolarization and a lowering of intracellular Ca²⁺. nih.gov
In pituitary lactotrophs, which secrete prolactin, Fura-2 imaging has been used to characterize the effects of thyrotropin-releasing hormone (TRH) and dopamine (B1211576). nih.gov TRH, a prolactin-releasing factor, causes a rapid and transient increase in intracellular Ca²⁺, primarily by mobilizing it from internal stores. nih.gov Conversely, dopamine, a prolactin-inhibiting factor, lowers resting intracellular Ca²⁺ levels. nih.gov The finding that dopamine did not affect the TRH-induced Ca²⁺ transient suggested that the two pathways act separately to modulate hormone secretion. nih.gov
| Endocrine Cell Type | Stimulus / Inhibitor | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Research Implication | Reference |
| Bovine Lactotrophs | Thyrotropin-Releasing Hormone (TRH) | Rapid, transient increase | Mobilization of Ca²⁺ from intracellular stores to stimulate prolactin release. | nih.gov |
| Bovine Lactotrophs | Dopamine | Decrease in basal [Ca²⁺]i | Inhibition of prolactin release by lowering resting Ca²⁺ levels. | nih.gov |
| Mouse Pancreatic β-cells | Leptin | Decrease in basal [Ca²⁺]i | Suppression of insulin secretion via hyperpolarization and reduced Ca²⁺. | nih.gov |
| INS-1 Pancreatic β-cells | Glucose / Depolarization | Increase | Triggering of insulin exocytosis. Fura-2 salt used for in vitro calibration. | psu.edu |
Cancer Biology and Cellular Proliferation/Apoptosis Studies using this compound Salt
Dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, affecting processes like proliferation, migration, and programmed cell death (apoptosis). Fura-2 is a valuable tool for investigating these alterations. For instance, it has been used to study whether potential therapeutic agents affect Ca²⁺ signaling in cancer cells. researchgate.net However, such studies require caution, as some compounds, like resveratrol, have been shown to interfere with Fura-2 fluorescence, potentially leading to artifactual results. researchgate.netscience.gov
In studies relevant to colon cancer prevention, Fura-2 was used to investigate how short-chain fatty acids (SCFAs), which are beneficial fermentation products in the gut, modulate cellular responses to oxidative stress. oup.com Using freshly isolated rat colon cells and calibrating the system with this compound salt, researchers found that SCFAs could protect against H₂O₂-induced DNA damage and also attenuate the rise in intracellular Ca²⁺ caused by the oxidant. oup.com This suggests that part of the cancer-preventive action of SCFAs may involve the stabilization of intracellular calcium homeostasis. oup.com
| Research Context | Cell Type | Modulator | Effect on Calcium Signaling | Reference |
| Colon Carcinogenesis | Rat Colon Epithelial Cells | H₂O₂ (oxidant) | Induced a significant increase in intracellular Ca²⁺. | oup.com |
| Colon Carcinogenesis | Rat Colon Epithelial Cells | Short-Chain Fatty Acids (e.g., Butyrate) | Attenuated the H₂O₂-induced rise in intracellular Ca²⁺. | oup.com |
| Mesothelioma Research | REN Human Mesothelioma Cells | Resveratrol | Reported to cause a rise in cytosolic Ca²⁺, but this was later identified as a measurement artifact due to interference with Fura-2. | researchgate.net |
Developmental Biology and Cell Differentiation Processes elucidated by this compound Salt
Calcium signals are fundamental to many developmental processes, including cell fate determination, patterning, and morphogenesis. The cellular slime mold Dictyostelium discoideum is a model system for studying cell differentiation and development. Research using this organism has shown that calcium plays a significant morphogenetic role. ehu.eus By employing Fura-2 (with calibration using the pentapotassium salt) to measure intracellular calcium, studies have revealed that Ca²⁺ levels influence the differentiation pathway of cells into either prestalk or prespore types. ehu.eus
Manipulating external calcium levels was found to alter intracellular free Ca²⁺, which in turn affected cell fate. High external Ca²⁺ promoted the prestalk pathway, leading to "stalky" fruiting bodies, while lower external Ca²⁺ favored the prespore pathway, resulting in "spory" structures. ehu.eus These findings, supported by accurate Ca²⁺ measurements with Fura-2, established that calcium is a key regulator of cell-type proportioning during the development of this organism. ehu.eus
| Organism | Developmental Process | Effect of High Intracellular Ca²⁺ | Effect of Low Intracellular Ca²⁺ | Reference |
| Dictyostelium discoideum | Cell Differentiation & Morphogenesis | Promotes prestalk pathway; leads to "stalky" fruiting bodies. | Promotes prespore pathway; leads to "spory" fruiting bodies. | ehu.eus |
Plant Biology and this compound Salt for Calcium Signaling in Plant Cells
In plant biology, calcium is a ubiquitous second messenger that translates a wide array of environmental and developmental signals into physiological responses. nih.gov Ratiometric indicators like this compound salt are used for quantitative measurements of these calcium signals in plant cells. nih.gov However, loading the dye into plant cells presents unique challenges due to the cell wall and the large central vacuole, which can sequester the dye and interfere with cytosolic measurements. oup.com
Methodological studies in Characean algal cells, a model for plant cell biology, have explored different Fura-2 compounds and loading techniques. It was demonstrated that pressure microinjection of Fura-2 derivatives is a viable method to load the dye into the cytosol, avoiding the problems associated with vacuolar accumulation. oup.com While the acetoxymethyl ester (AM) form was found to be ill-suited for these algal cells, the use of the salt form, including this compound salt (referred to as fura-K₅), was tested for measuring Ca²⁺ transients during physiological events like action potentials. oup.com These studies underscore the adaptation of Fura-2 technology to overcome the specific challenges of studying calcium signaling in plant systems.
Comparative Analysis of Fura 2 Pentapotassium Salt with Other Calcium Indicators
Comparison with Non-Ratiometric Fluorescent Calcium Indicators (e.g., Fluo-4, Rhod-2)
Non-ratiometric indicators, such as Fluo-4 and Rhod-2, change their fluorescence intensity upon binding calcium, without a significant shift in their excitation or emission wavelengths. syronoptics.comfluorofinder.com This fundamental difference from ratiometric dyes like Fura-2 dictates their advantages and disadvantages in quantitative measurements and their suitability for specific applications.
Advantages and Disadvantages in Quantitative Calcium Measurements
The primary advantage of ratiometric indicators like Fura-2 lies in their capacity for more accurate and quantitative measurements of intracellular calcium concentrations. syronoptics.comsyronoptics.com By taking the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), Fura-2 measurements can correct for variations in dye concentration, cell thickness, photobleaching, and dye leakage. fluorofinder.comsyronoptics.combitesizebio.comnih.gov This makes Fura-2 a preferred choice for experiments demanding precise quantification of calcium dynamics, especially for subtle or rapid changes. syronoptics.comsyronoptics.com
In contrast, non-ratiometric indicators like Fluo-4 and Rhod-2 are more susceptible to these artifacts, as their signal is directly dependent on the indicator's concentration and the optical path length. syronoptics.comteledynevisionsolutions.com This can make absolute quantification of calcium levels challenging. However, Fluo-4 offers a significantly brighter fluorescence signal upon calcium binding compared to Fura-2, making it well-suited for detecting larger calcium elevations and for applications where a high signal-to-noise ratio is paramount. syronoptics.comresearchgate.net Fluo-4's fluorescence can increase by over 100-fold when it binds to calcium. nih.gov Rhod-2 also provides a strong and long-lasting emission signal. bmglabtech.com
Fura-2 has a higher affinity for calcium (Kd ≈ 140-145 nM) compared to Fluo-4 (Kd ≈ 345 nM). researchgate.netbiotium.comaatbio.commedchemexpress.com This high affinity allows Fura-2 to accurately measure resting calcium levels and small fluctuations around this baseline. researchgate.net However, this can also lead to rapid saturation of the dye during large calcium transients. researchgate.net Fluo-4, with its lower affinity, is less prone to saturation and is therefore better suited for measuring large increases in calcium concentration. researchgate.netoxinst.com
| Feature | Fura-2 Pentapotassium Salt | Fluo-4 | Rhod-2 |
|---|---|---|---|
| Measurement Type | Ratiometric bmglabtech.com | Non-Ratiometric syronoptics.com | Non-Ratiometric bmglabtech.com |
| Quantitative Accuracy | High (corrects for dye concentration, photobleaching) syronoptics.combitesizebio.comnih.gov | Lower (susceptible to variations in dye concentration) syronoptics.com | Lower (susceptible to variations in dye concentration) |
| Sensitivity to Low [Ca2+] | High syronoptics.comresearchgate.net | Lower syronoptics.com | Varies by specific derivative |
| Signal Brightness | Moderate | High syronoptics.com | High bmglabtech.com |
| Calcium Affinity (Kd) | ~145 nM biotium.comaatbio.com | ~345 nM researchgate.net | Varies |
Suitability for Specific Experimental Contexts
The choice between Fura-2 and non-ratiometric indicators often depends on the specific experimental goals and available equipment. Fura-2 is the standard for quantitative intracellular calcium measurements and is particularly well-suited for microscopy systems capable of rapid wavelength switching for ratiometric imaging. bitesizebio.comsigmaaldrich.com Its ability to provide calibrated calcium concentrations makes it invaluable for studies investigating the precise dynamics of calcium signaling. nih.gov
Fluo-4, with its bright signal and single-wavelength excitation (around 494 nm), is highly popular for high-throughput screening (HTS) applications and confocal microscopy. syronoptics.comsyronoptics.combmglabtech.comoxinst.com Its ease of use and strong fluorescence make it ideal for visualizing calcium waves and sparks. syronoptics.comsyronoptics.com Rhod-2, with its longer excitation and emission wavelengths, is beneficial for experiments involving confocal laser-scanning microscopy and flow cytometry, and can help reduce issues with autofluorescence. bmglabtech.comoxinst.com
A significant consideration is the excitation wavelength. Fura-2 requires UV excitation, which can potentially induce phototoxicity and the production of reactive oxygen species (ROS) in cells. bitesizebio.comteledynevisionsolutions.com In contrast, Fluo-4 and Rhod-2 are excited by visible light (e.g., 488 nm for Fluo-4), which is generally less damaging to cells, making them more suitable for long-term imaging experiments. teledynevisionsolutions.comoxinst.com
| Experimental Context | This compound Salt | Fluo-4 | Rhod-2 |
|---|---|---|---|
| Quantitative [Ca2+] Measurement | Excellent sigmaaldrich.com | Good (qualitative changes) oxinst.com | Good (qualitative changes) |
| High-Throughput Screening (HTS) | Less common | Excellent bmglabtech.com | Good |
| Confocal Microscopy | Requires UV laser and ratiometric setup bitesizebio.com | Excellent syronoptics.com | Excellent bmglabtech.com |
| Long-Term Imaging | Potential for phototoxicity due to UV excitation teledynevisionsolutions.com | More suitable due to visible light excitation oxinst.com | More suitable due to visible light excitation oxinst.com |
| Flow Cytometry | Possible | Good nih.gov | Excellent bmglabtech.com |
Comparison with Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP, Cameleon)
Genetically encoded calcium indicators (GECIs) are proteins engineered to change their fluorescent properties in response to calcium binding. numberanalytics.com Prominent examples include the GCaMP family and the FRET-based Cameleon sensors. wikipedia.orgscimedia.com They offer a fundamentally different approach to calcium imaging compared to chemical dyes like Fura-2.
Considerations for Expression and Targeting
A major advantage of GECIs is the ability to target their expression to specific cell types or even subcellular compartments. bitesizebio.comnumberanalytics.comacs.orgresearchgate.net This is achieved by introducing the gene encoding the GECI into cells via transfection, viral vectors, or by creating transgenic animals. bitesizebio.comwikipedia.orgnih.gov This specificity allows for the study of calcium dynamics in precisely defined neuronal populations or organelles, something that is difficult to achieve with chemical dyes that tend to load into the cytoplasm of all cells in a region. nih.govacs.orgresearchgate.net
In contrast, this compound salt is a cell-impermeant form of the dye and must be introduced into cells through methods like microinjection or via a patch pipette. bitesizebio.comfishersci.se While this allows for loading of individual cells, it is not readily scalable for labeling specific populations of cells within a tissue. The more commonly used cell-permeant form, Fura-2 AM, can be loaded into many cells simultaneously, but this loading is generally non-specific. nih.gov
Trade-offs in Sensitivity, Kinetics, and Spatial Resolution
Chemical indicators like Fura-2 generally offer superior brightness and faster response kinetics compared to GECIs. acs.orgresearchgate.net The on- and off-rates of calcium binding for small molecule dyes are typically faster, allowing for more faithful tracking of very rapid calcium fluctuations.
GECIs, particularly earlier generations, have been noted for slower kinetics and lower signal-to-noise ratios compared to chemical dyes. bitesizebio.comacs.orgresearchgate.net However, newer generations of GECIs, such as the GCaMP6 series, have shown significant improvements in sensitivity and dynamic range, in some cases outperforming synthetic dyes. nih.gov
FRET-based GECIs like Cameleon function ratiometrically, similar to Fura-2, by measuring the ratio of two emission wavelengths. wikipedia.orgnih.gov This allows for quantitative calcium measurements that are less prone to artifacts from motion or changes in expression level. nih.gov GCaMP variants, on the other hand, are single-wavelength indicators and are thus more suited for reporting relative changes in calcium rather than absolute concentrations. mdpi.com
The spatial resolution achievable with both chemical dyes and GECIs is primarily limited by the optics of the microscope. However, the ability to target GECIs to specific subcellular locations, such as the endoplasmic reticulum or mitochondria, enables the study of calcium dynamics in these compartments with high spatial specificity. bitesizebio.comacs.orgresearchgate.net
| Feature | This compound Salt | GCaMP | Cameleon |
|---|---|---|---|
| Indicator Type | Chemical Dye scimedia.com | Genetically Encoded Protein scimedia.com | Genetically Encoded FRET-based Protein wikipedia.org |
| Targeting | Non-specific (cytoplasmic loading) or single-cell (microinjection) nih.gov | Specific to cell types or organelles bitesizebio.comacs.orgresearchgate.net | Specific to cell types or organelles plos.org |
| Measurement Type | Ratiometric (Excitation) bmglabtech.com | Non-Ratiometric (Intensity) mdpi.com | Ratiometric (Emission/FRET) wikipedia.orgnih.gov |
| Sensitivity | High affinity, good for resting levels researchgate.net | Variable, newer versions are highly sensitive nih.gov | Good, allows for quantitative measurements nih.gov |
| Kinetics | Fast nih.gov | Slower than chemical dyes, but improving acs.orgresearchgate.net | Slower than chemical dyes mdpi.com |
| In Vivo Application | Challenging due to loading methods | Excellent, through transgenic models oxinst.com | Excellent, through transgenic models oxinst.com |
Niche Applications and Complementary Use of this compound Salt alongside Other Indicators
While FURA-2 is a powerful and versatile calcium indicator, its specific properties make it particularly well-suited for certain applications, and it can be used in conjunction with other indicators for more comprehensive studies.
One key distinction is between the salt form (this compound Salt) and the acetoxymethyl (AM) ester form (Fura-2 AM). This compound Salt is cell-impermeant and must be loaded into cells via microinjection, scrape loading, or patch pipette. biotium.comfishersci.com This makes it the indicator of choice for single-cell studies where precise control over the loaded cell is necessary, or in experiments combining electrophysiological recordings with calcium imaging. thermofisher.com In contrast, Fura-2 AM is membrane-permeable and can be loaded into a population of cells by simple incubation. aatbio.com However, Fura-2 AM can be prone to compartmentalization within organelles. researchgate.net
Compared to another popular ratiometric indicator, Indo-1 , FURA-2 is generally preferred for ratio-imaging microscopy. aatbio.comthermofisher.com This is because it is more practical to alternate excitation wavelengths (as required for FURA-2) than to separate two overlapping emission wavelengths (as required for Indo-1). aatbio.comthermofisher.com Indo-1, on the other hand, is often favored for flow cytometry, where using a single excitation laser is more convenient. thermofisher.comwikipedia.org FURA-2 is also reported to be more resistant to photobleaching than Indo-1. dojindo.co.jpthermofisher.com
For measuring very high calcium concentrations, low-affinity indicators like Fura-FF may be preferred. Fura-FF has a higher dissociation constant (Kd) for calcium compared to FURA-2, making it better suited for studying cellular compartments with high calcium levels, such as mitochondria. caymanchem.com
In the context of genetically encoded calcium indicators (GECIs) like Cameleons , which are based on fluorescent proteins, FURA-2 offers the advantage of a faster response time. wikipedia.org However, GECIs can be targeted to specific cellular compartments or cell types, offering a level of specificity that is difficult to achieve with chemical dyes.
The complementary use of FURA-2 with other indicators can provide a more complete picture of cellular signaling. For instance, FURA-2 can be used to measure global cytosolic calcium changes, while a GECI is targeted to a specific organelle to measure calcium dynamics in that location simultaneously. Furthermore, FURA-2 can be multiplexed with other fluorescent probes to simultaneously record multiple cellular events, such as changes in pH or membrane potential. researchgate.netelifesciences.org For example, it can be used alongside pH indicators like BCECF. researchgate.net This multi-parametric imaging approach is powerful for dissecting complex cellular signaling pathways.
Table 3: Comparison of Calcium Indicators
| Indicator | Type | Key Advantage | Common Application |
|---|---|---|---|
| This compound Salt | Ratiometric Chemical Dye | Precise loading for single-cell studies. fishersci.sethermofisher.com | Single-cell imaging, electrophysiology. thermofisher.com |
| Fura-2 AM | Ratiometric Chemical Dye | Easy loading of cell populations. aatbio.com | Population-level calcium imaging. researchgate.net |
| Indo-1 | Ratiometric Chemical Dye | Single excitation wavelength. wikipedia.org | Flow cytometry. thermofisher.comwikipedia.org |
| Fura-FF | Ratiometric Chemical Dye | Low affinity for Ca2+. caymanchem.com | Measuring high Ca2+ concentrations. caymanchem.com |
| Genetically Encoded Calcium Indicators (GECIs) | Protein-based | Targetable to specific cells/organelles. wikipedia.org | Targeted calcium imaging. wikipedia.org |
| Fluo-4 | Non-ratiometric Chemical Dye | High fluorescence increase upon Ca2+ binding. biotium.com | High-throughput screening. biotium.com |
Challenges, Limitations, and Considerations in Fura 2 Pentapotassium Salt Research Applications
Photobleaching and Phototoxicity Effects of Fura-2 Pentapotassium Salt Illumination
A primary concern in fluorescence microscopy is the phenomenon of photobleaching , the irreversible destruction of a fluorophore upon exposure to excitation light. nih.gov Fura-2 is susceptible to photobleaching, which can lead to a decrease in fluorescence intensity over time, potentially affecting the accuracy of ratiometric calcium measurements. nih.govnih.gov Studies have shown that even a minor loss of total fluorescence, as little as 8%, can introduce significant errors in the calculated calcium concentrations. nih.gov
Contrary to the belief that ratiometric measurements fully compensate for photobleaching, research has demonstrated that the process alters the spectral properties of Fura-2. nih.gov This is due to the formation of a fluorescent intermediate that is not sensitive to calcium in the same range as Fura-2 but can bind calcium in the millimolar range. nih.gov The presence of this intermediate violates a key assumption of the ratiometric method, which posits that the only fluorescent species present are the calcium-bound and calcium-free forms of the dye. nih.gov
Beyond photobleaching, intense excitation light can induce phototoxicity , causing damage to the cells under investigation. chroma.comcoolled.com This can manifest in various ways, including alterations in cellular physiology and, ultimately, cell death, thereby compromising the integrity of the experimental model. To mitigate these effects, it is recommended to use the lowest possible excitation light intensity and to minimize the duration of light exposure. nih.govchroma.com The use of neutral density filters can aid in controlling excitation light intensity. chroma.com Additionally, reducing the oxygen concentration in the experimental medium can help minimize photobleaching. nih.gov Two-photon laser scanning microscopy, which uses longer wavelength illumination, has also been shown to cause considerably lower phototoxicity, allowing for long-term imaging without significant photodamage. nih.gov
Buffering Effects of Intracellular this compound Salt on Calcium Dynamics
Fura-2, like other fluorescent calcium indicators, is a calcium chelator. nih.govuva.es By binding to Ca2+ ions to produce a fluorescent signal, it inevitably acts as a calcium buffer, which can alter the very calcium dynamics it is intended to measure. nih.govbiomedres.us This buffering effect is dependent on the intracellular concentration of the dye and its affinity for calcium. nih.gov
High concentrations of Fura-2 can significantly dampen and slow down intracellular calcium transients. nih.govthermofisher.com For instance, one study demonstrated that as the intracellular concentration of Fura-2 increased, the amplitude of voltage-induced calcium increases declined, and the decay time of the calcium signal was prolonged. nih.gov This can lead to an underestimation of the true magnitude and kinetics of physiological calcium signals. nih.govbiomedres.us
The buffering capacity of Fura-2 can also interfere with specific cellular processes. Research has shown that Fura-2 can antagonize calcium-induced calcium release (CICR) from the endoplasmic reticulum by buffering the local calcium microdomains required for the propagation of the calcium wave. uva.es This highlights the importance of using the lowest possible dye concentration that still provides an adequate signal-to-noise ratio to minimize these buffering artifacts. thermofisher.comabpbio.com
Artifacts and Non-Specific Signals in this compound Salt Measurements
Autofluorescence Interference
A significant source of error in Fura-2 measurements is autofluorescence , the natural fluorescence emitted by cells from endogenous molecules, primarily the pyridine (B92270) nucleotides NADH and NADPH. jove.comnih.gov This autofluorescence can interfere with the Fura-2 signal, particularly in tissues with high metabolic activity. nih.gov The interference is especially problematic because the fluorescence intensity of these pyridine compounds can change in response to experimental manipulations that also affect calcium levels. nih.gov
The contribution of autofluorescence is an additive effect and can be substantial enough in tissue slices to interfere with data interpretation, whereas it may be less of a concern in monolayer cell cultures. nih.gov In plant cells, autofluorescence from chlorophyll, the vascular system, and tannins can also pose a significant challenge. tandfonline.comresearchgate.net To address this, it is crucial to measure and subtract the background autofluorescence from the total fluorescence signal. nih.govbmglabtech.com This can be achieved by performing experiments on control cells or tissues that have not been loaded with Fura-2. nih.gov
Issues with this compound Salt Localization and Compartmentalization
A significant challenge with Fura-2 is its potential for sequestration into intracellular organelles, such as mitochondria and the endoplasmic reticulum. nih.govjneurosci.orgresearchgate.net This compartmentalization can lead to several problems. Firstly, the calcium concentration within these organelles can be vastly different from that in the cytosol, leading to a mixed signal that does not accurately reflect cytosolic calcium levels. researchgate.netbiologists.com Secondly, incomplete de-esterification of the AM ester form of Fura-2 within these compartments can contribute to a non-calcium-sensitive fluorescent signal. physiology.orgjneurosci.org
Loading cells at lower temperatures has been shown to reduce the sequestration of Fura-2 into organelles. abpbio.comnih.gov The use of the organic anion transport inhibitor, probenecid (B1678239), can also prevent both the sequestration of Fura-2 into vacuoles and its secretion from the cell, particularly in cell types like macrophages. nih.gov For plant cells, which have a large central vacuole, the diffusion of Fura-2 into this compartment can overwhelm the cytosolic signal; in such cases, using a dextran-conjugated form of Fura-2, which is larger and less likely to be compartmentalized, can be beneficial. oup.com
Furthermore, dye leakage from the cells into the extracellular medium can occur over time, leading to a decrease in the intracellular dye concentration and affecting the accuracy of long-term measurements. researchgate.net The rate of this efflux can be temperature-dependent and vary between cell types. biotium.combiotium.com The use of probenecid can also help to reduce dye leakage. abpbio.com
Impact of Experimental Conditions on this compound Salt Performance (e.g., pH, temperature)
The fluorescence properties and calcium binding affinity of Fura-2 are sensitive to the experimental environment, including pH and temperature. nih.govnih.gov The dissociation constant (Kd) of Fura-2 for calcium, a critical parameter for converting fluorescence ratios into absolute calcium concentrations, is affected by both pH and temperature. nih.govresearchgate.net
Studies have shown that the Kd of Fura-2 decreases with increasing temperature. nih.gov For example, one study found that the enthalpy change (ΔH) for the binding of calcium to Fura-2 was 11.03 kJ/mol when the pH was kept constant. nih.gov The fluorescence ratio of Fura-2 is also affected by pH, with changes in proton concentration competing with calcium for binding to the dye. researchgate.net Therefore, it is crucial to calibrate the dye under the specific pH and temperature conditions of the experiment to obtain accurate calcium measurements. nih.govresearchgate.net Performing experiments at unphysiological temperatures can lead to cellular responses that would not be observed under normal conditions. nih.gov
The viscosity and ionic strength of the intracellular environment can also influence the spectral properties of Fura-2. nih.gov This underscores the importance of in situ calibration, where the calibration is performed within the cells themselves, to account for these intracellular factors. capes.gov.brcore.ac.uk
Innovations, Derivations, and Future Directions in Fura 2 Pentapotassium Salt Research
Development of Fura-2 Pentapotassium Salt Derivatives and Analogs for Specialized Research Needs
To overcome the limitations of the original Fura-2 probe and to investigate calcium dynamics in specific cellular contexts, a variety of derivatives and analogs have been synthesized. These new tools offer improved properties, such as enhanced cell loading, targeting of specific organelles, and suitability for measuring different ranges of calcium concentrations.
The membrane-impermeant nature of this compound salt necessitates direct loading methods like microinjection. biotium.com To circumvent this, the cell-permeant acetoxymethyl (AM) ester form, Fura-2 AM, was developed. amerigoscientific.comnih.gov This derivative is designed for passive diffusion across the cell membrane. amerigoscientific.com The lipophilic AM ester groups mask the carboxyl groups responsible for calcium binding, rendering the molecule temporarily inactive and capable of entering the cell. amerigoscientific.comnih.gov
Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM esters. amerigoscientific.comnih.gov This cleavage process is critical as it removes the masking groups, converting Fura-2 AM into its active, fluorescent, and calcium-sensitive form, Fura-2. amerigoscientific.comnih.gov The now unmasked carboxyl groups are negatively charged, which traps the active dye within the cytosol and enables it to bind to free calcium ions. amerigoscientific.comdntb.gov.ua The kinetics of this hydrolysis can be influenced by factors such as temperature and the specific cell type. The rate of de-esterification is crucial for ensuring that measurements reflect intracellular calcium dynamics accurately. In vitro studies using porcine liver esterase have been employed to investigate the kinetics of this hydrolysis process. nih.govnih.gov
| Property | Description | Reference |
|---|---|---|
| Form | Acetoxymethyl (AM) ester derivative of Fura-2. | amerigoscientific.com |
| Cell Permeability | Membrane-permeant due to lipophilic AM groups. | amerigoscientific.comnih.gov |
| Activation Mechanism | Hydrolyzed by intracellular esterases to the active Fura-2 form. | amerigoscientific.comnih.gov |
| Cellular Retention | The hydrolyzed, charged form is trapped within the cell. | amerigoscientific.comdntb.gov.ua |
| Ca2+ Binding | The AM ester form does not bind calcium; only the hydrolyzed form is active. | nih.govacs.org |
While Fura-2 AM typically loads into the cytoplasm, understanding the distinct roles of calcium within specific organelles requires targeted probes. biotium.comnih.gov This has led to the development of Fura-2 derivatives engineered to accumulate in compartments like the mitochondria or endoplasmic reticulum.
A notable example is the creation of mitochondria-targeted Fura-2 (mt-fura-2). researchgate.netacs.org This probe was synthesized by coupling two positively charged triphenylphosphonium cations to the Fura-2 molecular backbone. researchgate.netacs.org This modification leverages the mitochondrial membrane potential to drive the accumulation of the probe within the mitochondrial matrix. acs.org Mt-fura-2 has been shown to localize properly within mitochondria and accurately measure matrix calcium concentration changes, proving superior to other available dyes for this purpose in certain cell types. researchgate.netacs.org
Beyond direct mitochondrial targeting, other derivatives have been developed for specialized needs. Low-affinity Fura-2 analogs, such as Fura-FF and the recently developed KLCA-Fura, are better suited for measuring the high calcium concentrations found within organelles like the endoplasmic reticulum and mitochondria. rsc.orgmoleculardevices.com These probes have a higher dissociation constant (Kd) for calcium, allowing them to respond to calcium levels in the micromolar range, which would saturate the standard Fura-2 probe. rsc.orgmoleculardevices.com
| Derivative | Key Feature | Primary Application | Reference |
|---|---|---|---|
| Fura-2 AM | Cell-permeant ester form | General cytosolic Ca2+ measurement in cell populations. | amerigoscientific.comnih.gov |
| mt-fura-2 | Triphenylphosphonium cation modification | Ratiometric measurement of mitochondrial matrix Ca2+. | researchgate.netacs.org |
| Fura-FF | Low affinity for Ca2+ (Kd ≈ 6 µM) | Measuring high Ca2+ concentrations in organelles (e.g., ER, mitochondria). | moleculardevices.com |
| KLCA-Fura | Very low affinity for Ca2+ (Kd ≈ 219 µM) | Quantifying extremely high Ca2+ levels, such as during excitotoxicity in neurons. | rsc.org |
| Fura-Red | Visible light excitation, long-wavelength emission | Multiplexing with green fluorescent probes. | acs.org |
Integration of this compound Salt with Nanotechnology for Advanced Probing
The fusion of Fura-2 with nanotechnology is creating novel tools for highly localized and controlled calcium sensing. One approach involves targeted nanosensors where a modified Fura-2 is anchored to specific subcellular locations. For instance, an azide-functionalized Fura-2 (N3-fura-2) has been successfully targeted to the cytosolic side of the endoplasmic reticulum membrane using a "click chemistry" system, allowing for the measurement of focal calcium changes in this critical microdomain. nih.gov
In other applications, Fura-2 is used to study the biological effects of nanoparticles. Fura-2 AM has been instrumental in demonstrating that certain nanoparticles, like those made of calcium phosphate (B84403) (CaP), can release calcium upon dissolving inside the cell, an important consideration for their use in gene delivery. Similarly, Fura-2 has been used to show that drug-loaded polymer nanoparticles can induce cell death by causing a significant build-up of intracellular calcium. nih.gov The interaction between quantum dots (QDs) and cellular function has also been investigated using Fura-2, with studies showing that some QDs can alter intracellular calcium signaling pathways. researchgate.net These studies highlight how Fura-2 can serve as a critical readout to understand the interface between nanomaterials and cellular signaling pathways.
Computational Modeling and Simulation of Calcium Dynamics Informed by this compound Salt Data
Data obtained from Fura-2 measurements have become indispensable for the development and validation of computational models of cellular calcium dynamics. These mathematical models aim to simulate the complex interplay of channels, pumps, and buffers that shape intracellular calcium signals.
Experimental results from Fura-2 imaging provide the real-world data against which these models are tested. For example, stochastic computational models have been specifically designed to reproduce the cell-to-cell variability often observed in Fura-2 measurements of astrocyte calcium signals. Researchers can adjust model parameters—such as the rate of calcium release from the endoplasmic reticulum or influx from the extracellular space—to see if the simulation can accurately mimic the calcium transients recorded with Fura-2 under various experimental conditions. This synergy allows for a deeper understanding of the mechanisms underlying calcium oscillations and waves. Models informed by Fura-2 data have been successfully used to simulate calcium dynamics in diverse cell types, including neurons, astrocytes, and cardiac cells, providing a powerful tool to test hypotheses about cellular function in both healthy and diseased states.
Emerging Methodologies Enhancing this compound Salt Applications
New technologies and methodologies are continually being developed to enhance the utility and expand the applications of Fura-2. One significant advancement is the use of a microfluidic oxygenator to improve the loading of Fura-2 AM into tissues that are traditionally difficult to study, such as adult brain slices. This technique enables calcium imaging studies in older animal models, which was previously challenging.
Another powerful technique is fluorescence lifetime-based sensing with Fura-2. By analyzing the fluorescence lifetime decay instead of just intensity, and by varying the excitation wavelength, the apparent calcium dissociation constant of Fura-2 can be shifted significantly. This method dramatically expands the dynamic range of the indicator, allowing for the measurement of both very low (nanomolar) and very high (micromolar) calcium concentrations with a single dye.
Furthermore, the integration of Fura-2 imaging with advanced microscopy techniques, such as super-resolution microscopy and two-photon microscopy, offers unprecedented spatial resolution, allowing for the visualization of calcium dynamics in subcellular microdomains with greater clarity and reduced photodamage. amerigoscientific.com Commercially available kits, such as the Fura-2 QBT™ Calcium Kit, incorporate extracellular masking technology to block background fluorescence, which increases the signal-to-noise ratio and simplifies the experimental workflow by eliminating wash steps.
Potential for this compound Salt in Unexplored Research Domains
The ongoing innovations in Fura-2 derivatives and methodologies are paving the way for its application in previously inaccessible areas of research. The development of low-affinity and organelle-targeted probes like mt-fura-2 and KLCA-Fura opens up new possibilities for dissecting the precise role of organellar calcium in metabolic regulation, cell death pathways, and neurodegenerative diseases with unprecedented detail. researchgate.netrsc.org
The ability to successfully load Fura-2 into adult and aging tissues using enhanced techniques will allow for more direct investigations into how calcium signaling is altered during the aging process and in age-related pathologies. Combining these advanced probes with super-resolution microscopy could reveal subtle, localized calcium signals at synapses or membrane contact sites that have been previously missed.
Furthermore, the integration with nanotechnology could be leveraged for diagnostic purposes. One could envision "smart" nanosensors that, upon binding to a specific cellular target (e.g., a cancer cell receptor), trigger a measurable calcium influx that is reported by Fura-2. This could form the basis of novel cell-based assays for drug screening or disease detection. The continued evolution of Fura-2 and its analogs ensures its relevance and expanding role in the future of biological and medical research.
Conclusion and Broader Impact on Scientific Understanding
Summary of Fura-2 Pentapotassium Salt's Contributions to Calcium Signaling Research
This compound salt, a cell-impermeant fluorescent indicator, has been instrumental in revolutionizing the study of intracellular calcium (Ca2+) signaling. biotium.comadipogen.com Since its development by Roger Tsien and colleagues, this ratiometric dye has been cited in thousands of scientific publications, underscoring its profound impact on our understanding of calcium's role in cellular regulation. thermofisher.comthermofisher.com Its primary contribution lies in its ability to provide accurate and dynamic measurements of intracellular Ca2+ concentrations. thermofisher.comthermofisher.com
The ratiometric nature of Fura-2 is a key feature that has significantly advanced research. thermofisher.com By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), researchers can largely overcome confounding factors such as uneven dye loading, leakage from the cell, and photobleaching. thermofisher.comthermofisher.comthermofisher.com This capability has enabled more robust and reproducible quantification of Ca2+ levels, paving the way for detailed investigations into the intricate spatiotemporal dynamics of calcium signaling in a vast array of cell types and biological processes. amerigoscientific.com
The application of this compound salt has been particularly crucial in elucidating the mechanisms of G protein-coupled receptors (GPCRs) and calcium channels. biotium.combioscience.co.uk Its use in drug discovery has been extensive, allowing for the screening and characterization of compounds that modulate intracellular calcium mobilization. adipogen.combioscience.co.uk Furthermore, it has been a vital tool in neuroscience for studying synaptic transmission and neuronal network activity, in muscle physiology for examining the Ca2+ transients that drive muscle contraction, and in cardiac research for investigating the signaling pathways that govern heartbeats. amerigoscientific.comnih.gov
Synthesis of Knowledge Gained through this compound Salt Methodologies
The methodologies developed around this compound salt have yielded a wealth of knowledge about the fundamental processes of cellular life. The ability to load the dye directly into cells via techniques like microinjection or scrape loading has provided a direct means to probe the cytosolic environment, bypassing issues associated with the hydrolysis of its cell-permeant counterpart, Fura-2 AM. biotium.comnih.gov This direct loading is particularly advantageous in preventing the sequestration of the dye in intracellular organelles, which can otherwise lead to inaccurate measurements of cytosolic Ca2+ concentration. nih.govnih.gov
Through the use of Fura-2, researchers have been able to meticulously map the complex patterns of Ca2+ oscillations and waves that orchestrate a multitude of cellular functions. For instance, studies using Fura-2 have been pivotal in understanding how external stimuli, such as hormones and neurotransmitters, translate into specific intracellular calcium signals. ahajournals.org The simultaneous measurement of intracellular Ca2+ with other cellular events, like nitric oxide production, has been made possible by the integration of Fura-2 imaging with other biosensors, providing a more holistic view of cellular signaling networks. ahajournals.org
Furthermore, the technique has been instrumental in identifying and characterizing the roles of various calcium-binding proteins and transporters in maintaining calcium homeostasis. The precise measurements afforded by Fura-2 have allowed for the detailed kinetic analysis of calcium fluxes across the plasma membrane and between different intracellular compartments.
Enduring Significance of this compound Salt as a Fundamental Research Tool
Despite the development of newer calcium indicators, this compound salt retains its status as a fundamental and widely trusted research tool. thermofisher.comaatbio.com Its well-characterized spectral properties and the extensive body of literature supporting its use provide a solid foundation for new investigations. thermofisher.comthermofisher.com The reliability and accuracy of the ratiometric measurement it offers continue to make it a preferred choice for many applications, particularly in quantitative imaging microscopy. thermofisher.comaatbio.com
The enduring significance of Fura-2 is also evident in its continued use as a benchmark for the development and validation of new calcium sensors. Its established performance characteristics provide a standard against which the utility and accuracy of novel probes are measured. Moreover, its compatibility with various imaging platforms, including fluorescence microscopy and flow cytometry, ensures its continued relevance in a wide range of experimental setups. biotium.comadipogen.com
The ability to use this compound salt in conjunction with other fluorescent probes allows for multiparametric imaging, enabling the simultaneous monitoring of several cellular parameters. This versatility solidifies its position as a cornerstone in the toolkit of cell biologists and physiologists.
Future Trajectories for Calcium Imaging Research and the Role of this compound Salt
The future of calcium imaging research is moving towards more complex and physiologically relevant systems, such as in vivo imaging and studies in aging models. researchgate.net While genetically encoded calcium indicators (GECIs) are gaining prominence for their ability to be targeted to specific cell types and subcellular compartments, this compound salt is expected to continue to play a significant role. Its high photon yield and robust ratiometric signal make it a valuable tool for experiments where a high signal-to-noise ratio is critical.
Innovations in microscopy and image analysis will likely enhance the utility of Fura-2. Advanced techniques such as two-photon microscopy can benefit from the spectral properties of Fura-2, enabling deeper tissue imaging with reduced phototoxicity. aatbio.com Furthermore, the development of microfluidic devices for automated and high-throughput screening will likely incorporate Fura-2-based assays for studying cellular responses to a wide range of stimuli. researchgate.net
While newer indicators may offer advantages in specific contexts, the fundamental principles and the vast knowledge base established through the use of this compound salt will continue to inform and guide future research. It will likely remain a critical tool for calibrating other sensors and for conducting foundational studies that require precise and reliable quantification of intracellular calcium dynamics. The legacy of Fura-2 is not just in the data it has generated, but in the fundamental understanding of cellular physiology it has helped to build.
Q & A
Q. How does FURA-2 Pentapotassium Salt enable ratiometric measurement of intracellular Ca²⁺?
this compound Salt is a UV-excitable, cell-impermeant fluorescent dye that binds Ca²⁺ with high affinity. Its excitation spectrum shifts from 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-saturated), while emission remains fixed at ~510 nm. By measuring the fluorescence ratio at dual excitation wavelengths (340 nm and 380 nm), researchers can normalize variations in dye concentration, cell thickness, and photobleaching, enabling quantitative Ca²⁺ concentration ([Ca²⁺]i) determination via the Grynkiewicz equation .
Q. What methods are used to load this compound Salt into cells?
Due to its cell-impermeant nature, this compound Salt requires mechanical loading techniques:
- Microinjection : Direct intracellular delivery using pressure or iontophoresis.
- Patch-clamp pipettes : Incorporation into pipette solutions during electrophysiological recordings.
- Scrape-loading : Temporary membrane disruption in adherent cells.
Optimize dye concentration (3–30 mM) to avoid cellular toxicity while ensuring sufficient signal-to-noise ratio .
Q. How is FURA-2 calibrated for absolute [Ca²⁺]i quantification?
Calibration involves measuring fluorescence ratios under Ca²⁺-free (e.g., using 10 mM EGTA) and Ca²⁺-saturated (e.g., 10 μM ionomycin) conditions. Calculate [Ca²⁺]i using the formula:
where (224 nM at 37°C) is the dissociation constant, is the ratio of 380 nm fluorescence in Ca²⁺-free to Ca²⁺-saturated conditions, and is the experimental ratio .
Advanced Research Questions
Q. How to resolve discrepancies in FURA-2 ratio measurements caused by experimental artifacts?
Common artifacts and solutions:
- Dye compartmentalization : Use cell-impermeant dextran-conjugated FURA-2 or validate cytosolic localization via confocal imaging.
- Autofluorescence : Minimize by using cells with low intrinsic UV fluorescence or subtract background signals.
- Photobleaching : Reduce illumination intensity or use a lower dye concentration .
Q. What are the limitations of FURA-2 in tissue or 3D culture systems?
- Light scattering : UV excitation (340/380 nm) is prone to scattering in thick tissues. Consider two-photon microscopy or near-infrared Ca²⁺ probes (e.g., Calbryte 590).
- Loading efficiency : Mechanical loading (e.g., microinjection) is less feasible in 3D models. Alternative approaches include electroporation or viral delivery of genetically encoded Ca²⁺ indicators (e.g., GCaMP) .
Q. How does FURA-2 compare to other ratiometric Ca²⁺ indicators (e.g., Indo-1, Fluo-4)?
Q. How to validate FURA-2 data against electrophysiological or biochemical Ca²⁺ assays?
- Electrophysiology : Compare FURA-2 signals with Ca²⁺ currents (e.g., via patch-clamp) during depolarization.
- Biochemical assays : Cross-validate using Ca²⁺-sensitive dyes (e.g., Rhod-2) or Ca²⁺-ATPase activity measurements.
- Pharmacological controls : Apply Ca²⁺ channel blockers (e.g., nifedipine) to confirm signal specificity .
Methodological Best Practices
Q. Optimal imaging parameters for FURA-2 time-lapse experiments
Q. Troubleshooting low signal-to-noise ratios in FURA-2 experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
